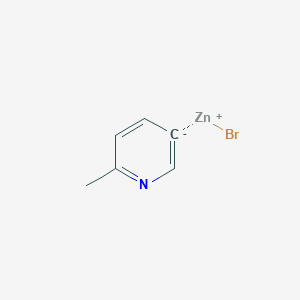
2-Methyl-5-pyridylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
作用机制
Target of Action
Organozinc compounds, such as 2-methyl-5-pyridylzinc bromide, are generally used in palladium-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
This compound interacts with its targets through a process known as a coupling reaction . This compound can be used as a substrate in palladium-catalyzed carbon-carbon bond-forming reactions with other compounds such as 3-iodothiophene . It can also react with 5-bromo-2-furaldehyde in the palladium-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes .
Biochemical Pathways
It is known that organozinc compounds are involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Organozinc compounds are generally known for their reactivity and are used in various chemical reactions .
Result of Action
As a reagent in chemical reactions, it contributes to the formation of new compounds through carbon-carbon bond formation .
Action Environment
Organozinc compounds are generally sensitive to air and moisture, and their reactions are typically carried out under controlled conditions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-5-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2-bromo-5-methylpyridine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature control and inert gas systems are used to maintain the reaction conditions. The product is typically purified through distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 2-Methyl-5-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: In these reactions, this compound can react with alkyl halides or other electrophiles under mild conditions to form substituted pyridine derivatives.
Major Products: The major products formed from these reactions are typically substituted pyridines or other heterocyclic compounds, depending on the nature of the electrophile used in the reaction .
科学研究应用
2-Methyl-5-pyridylzinc bromide has a wide range of applications in scientific research:
相似化合物的比较
- 5-Methyl-2-pyridylzinc bromide
- 4-Methyl-2-pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 3-Methyl-2-pyridylzinc bromide
Comparison: 2-Methyl-5-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its isomers, such as 5-Methyl-2-pyridylzinc bromide, it may exhibit different reactivity profiles in cross-coupling reactions, leading to variations in the yield and selectivity of the desired products .
属性
IUPAC Name |
bromozinc(1+);6-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBICBJSOUPKLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














